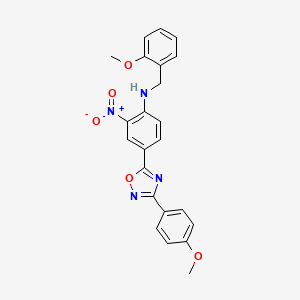

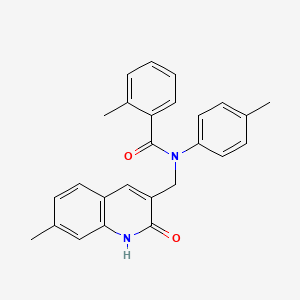

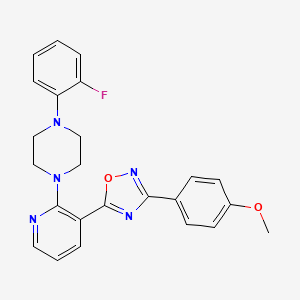

N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

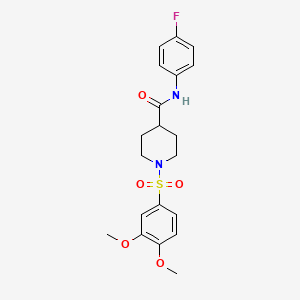

N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide, also known as GMX1778, is a small molecule inhibitor that has gained significant attention in the scientific research community due to its potential in cancer therapy. This compound is a member of the benzamide family and is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+).

科学的研究の応用

Antimicrobial Properties

The hydroxyquinoline moiety in this compound contributes to its antimicrobial activity. Researchers have explored its potential as an antibacterial and antifungal agent. By disrupting microbial cell membranes or interfering with essential enzymes, it could serve as a novel therapeutic option against drug-resistant pathogens .

Anticancer Potential

The benzamide portion of the molecule suggests potential anticancer properties. Benzamides are known to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation. Targeting HDACs can lead to cell cycle arrest and apoptosis in cancer cells. Investigating the effects of this compound on specific cancer types could yield promising results .

Neuroprotective Effects

Given the presence of the quinoline ring, researchers have explored the neuroprotective properties of similar compounds. Quinolines have been linked to neuroprotection through mechanisms such as antioxidant activity, inhibition of neuroinflammation, and modulation of neurotransmitter systems. Investigating whether N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide exhibits similar effects could be valuable .

Metal Chelation and Coordination Chemistry

The hydroxyquinoline scaffold is well-known for its metal-binding capabilities. Researchers have used similar ligands for metal chelation and coordination chemistry. This compound could potentially form stable complexes with transition metals, which might find applications in catalysis, drug delivery, or imaging agents .

Photophysical Properties

Exploring the photophysical behavior of this compound could reveal interesting insights. The combination of the quinoline and benzamide moieties may lead to unique fluorescence properties. Researchers could investigate its emission spectra, quantum yield, and potential applications in sensors or imaging probes .

特性

IUPAC Name |

2-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-3-12-23(21(25)17-9-5-7-11-19(17)26-2)14-16-13-15-8-4-6-10-18(15)22-20(16)24/h4-11,13H,3,12,14H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYFYYUWHYCBCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7715009.png)

![4-[1-(naphthalene-2-sulfonyl)piperidine-4-carbonyl]morpholine](/img/structure/B7715031.png)